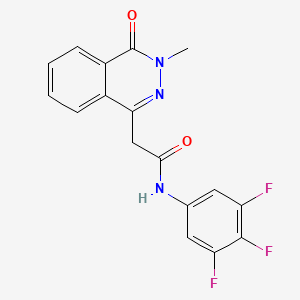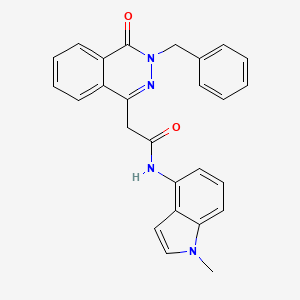![molecular formula C18H24ClN3O5S B10999309 4-[(6-chloro-4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B10999309.png)
4-[(6-chloro-4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-chloro-4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of a coumarin core with a piperazine sulfonamide moiety, which may contribute to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-chloro-4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Chlorination and Ethylation: The synthesized coumarin is then chlorinated and ethylated to introduce the chloro and ethyl groups at the appropriate positions.
Attachment of the Piperazine Moiety: The piperazine sulfonamide moiety is introduced through a nucleophilic substitution reaction, where the coumarin derivative reacts with N,N-dimethylpiperazine-1-sulfonamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the coumarin ring can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl group in the coumarin core can be reduced to form dihydrocoumarin derivatives.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, coumarin derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Coumarin derivatives have been used as anticoagulants, and this compound might exhibit similar or novel pharmacological activities.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(6-chloro-4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide would depend on its specific biological target. Generally, coumarin derivatives exert their effects by interacting with various enzymes and receptors. For instance, they can inhibit enzymes like topoisomerases and kinases, which are crucial for cell division and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant that also contains a coumarin core.
Dicoumarol: Another anticoagulant with a similar structure.
7-Hydroxycoumarin: A simpler coumarin derivative with known biological activities.
Uniqueness
What sets 4-[(6-chloro-4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide apart is its unique combination of a coumarin core with a piperazine sulfonamide moiety. This structural feature could potentially enhance its pharmacological profile, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C18H24ClN3O5S |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
4-[(6-chloro-4-ethyl-7-hydroxy-2-oxochromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C18H24ClN3O5S/c1-4-12-9-16(23)27-18-13(12)10-15(19)17(24)14(18)11-21-5-7-22(8-6-21)28(25,26)20(2)3/h9-10,24H,4-8,11H2,1-3H3 |
InChI Key |
DTVXYBLQZMCNOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCN(CC3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10999230.png)
![5-bromo-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B10999238.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B10999252.png)
![3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B10999257.png)

![N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10999273.png)
![methyl 4-({[2-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate](/img/structure/B10999276.png)
![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-5-carboxamide](/img/structure/B10999278.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide](/img/structure/B10999286.png)
![3-[2-(4-Methoxyphenyl)ethyl]-5-[3-(morpholin-4-yl)-3-oxopropyl]imidazolidine-2,4-dione](/img/structure/B10999293.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]butanamide](/img/structure/B10999313.png)


![4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzamide](/img/structure/B10999324.png)
